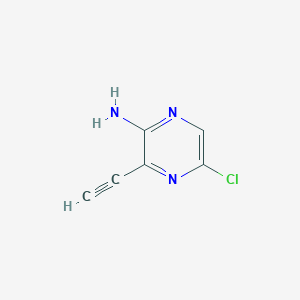

5-Chloro-3-ethynylpyrazin-2-amine

Description

Pyrazine (B50134) Scaffold in Contemporary Chemical Research

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental framework in the development of novel drug molecules. nih.govresearchgate.net This scaffold is a key component in a variety of therapeutic agents, demonstrating a broad range of biological activities. nih.gov Its significance is underscored by the inclusion of several pyrazine-containing drugs, such as amiloride, bortezomib (B1684674), and pyrazinamide, in the World Health Organization's Model List of Essential Medicines. nih.gov

In medicinal chemistry, the pyrazine nucleus is often utilized as a bioisostere for other aromatic rings like benzene, pyridine, and pyrimidine (B1678525). pharmablock.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for the binding of ligands to biological targets like kinase proteins. pharmablock.com This ability to form specific interactions contributes to the diverse pharmacological activities observed in pyrazine derivatives. researchgate.net The planarity and aromaticity of the pyrazine ring, similar to benzene, make it a versatile building block in drug design. pharmablock.com

Strategic Importance of Ethynyl (B1212043) and Halogen Substituents in Heterocyclic Chemistry

The introduction of ethynyl and halogen substituents onto a heterocyclic core like pyrazine is a strategic approach widely employed in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. nih.govacs.org

Ethynyl groups are valuable for several reasons. Their linear and rigid nature can provide a defined orientation for the molecule within a biological target. nih.gov Furthermore, the terminal alkyne can act as a hydrogen bond donor, contributing to binding affinity. nih.gov The ethynyl moiety can also serve as a bioisosteric replacement for other functional groups, including halogens, a strategy that can lead to improved ligand recognition. nih.gov

Halogen atoms have long been incorporated into drug candidates to enhance properties such as lipophilicity, which can improve membrane permeability. epa.govnih.gov Beyond this steric contribution, halogens are now recognized for their ability to form specific, non-covalent interactions known as halogen bonds. acs.orgepa.gov A halogen bond is an attractive interaction between a covalently bonded halogen atom (acting as a Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a biological molecule. nih.gov These bonds can significantly enhance ligand-receptor binding affinity and selectivity. acs.orgresearchgate.net The strength of the halogen bond generally increases with the size of the halogen, from chlorine to bromine to iodine. nih.gov

The strategic placement of both ethynyl and halogen groups on a heterocyclic scaffold can therefore be a powerful tool in rational drug design, allowing for the fine-tuning of a molecule's properties to achieve desired biological activity.

Overview of Research Trajectories for 5-Chloro-3-ethynylpyrazin-2-amine and Related Structural Motifs

The compound this compound combines the key structural features discussed above: a pyrazine core, a chloro substituent, and an ethynyl group. This specific combination of functional groups makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Research involving this and structurally related compounds often focuses on their potential as active pharmaceutical ingredients (APIs). For instance, similar chlorinated and fluorinated aminopyridine derivatives are used in the synthesis of inhibitors for cyclin-dependent kinases (implicated in cancer) and as disruptors of glucokinase-glucokinase regulatory protein interactions (relevant to type II diabetes). ossila.com

The synthesis of such compounds can be achieved through various organic reactions. For example, chlorination of pyrimidine precursors using reagents like phosphorus oxychloride is a common method. google.com The introduction of the ethynyl group can be accomplished through cross-coupling reactions. The development of efficient and selective synthetic routes to these substituted pyrazines is an active area of research. google.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethynylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHJXMRBCOKSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CN=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299797 | |

| Record name | 5-Chloro-3-ethynyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244776-65-5 | |

| Record name | 5-Chloro-3-ethynyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244776-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-ethynyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Ethynylpyrazin 2 Amine and Precursor Intermediates

Convergent Synthesis Approaches to the Core Pyrazine (B50134) Structure

Convergent synthesis strategies are central to efficiently building the molecular complexity of 5-Chloro-3-ethynylpyrazin-2-amine. These approaches typically involve the initial synthesis of a stable, functionalized pyrazine core, such as a dihalopyrazine, which then serves as a versatile platform for subsequent modifications.

The synthesis of the target compound often begins with a pre-functionalized pyrazine ring, such as 2-aminopyrazine (B29847). This starting material can be halogenated to introduce reactive sites for subsequent cross-coupling reactions. A key intermediate in this pathway is 2-Amino-3,5-dibromopyrazine (B131937), which is typically synthesized through the bromination of 2-aminopyrazine. nbinno.com This di-brominated compound is a versatile building block for creating a wide array of derivatives. nbinno.com

For the synthesis of this compound, a more complex precursor like 3,5-dibromo-6-chloropyrazin-2-amine (B1388534) (CAS 566205-01-4) can be utilized. chemicalbook.com The presence of multiple halogen atoms (two bromine, one chlorine) allows for selective functionalization. The difference in reactivity between the C-Br and C-Cl bonds under specific catalytic conditions enables a regioselective Sonogashira coupling at one of the bromo positions, while leaving the chloro and the other bromo group intact for potential further modifications. Another relevant precursor is 2-amino-3-bromo-6-chloropyrazine, which is considered an important intermediate in the synthesis of various pharmaceutical compounds. google.compipzine-chem.com The synthesis of this monobromo precursor itself can be challenging, requiring multi-step procedures involving chlorination, diazotization, bromination, and other transformations to achieve good yields suitable for industrial production. google.com These halogenated pyrazines serve as the electrophilic partners in the crucial alkynylation step.

Transition metal catalysis is the cornerstone for installing the ethynyl (B1212043) moiety onto the pyrazine ring. The Sonogashira cross-coupling reaction is the most prominent and effective method used for this transformation, forming the key C(sp²)-C(sp) bond. libretexts.orgresearchgate.net

The Palladium-catalyzed Sonogashira reaction is a powerful and widely used method for coupling terminal alkynes with aryl or vinyl halides. libretexts.orgresearchgate.net In the synthesis of this compound, a halogenated pyrazine amine acts as the aryl halide. The catalytic cycle, which is co-catalyzed by palladium and copper, generally involves two interconnected cycles. libretexts.org

The palladium cycle begins with the active Pd(0) species. libretexts.org

Oxidative Addition : The halogenated pyrazine (e.g., a bromopyrazine derivative) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-pyrazinyl intermediate. libretexts.org

Transmetalation : A copper(I) acetylide, formed in the copper co-catalyst cycle, transfers its acetylide group to the Pd(II) complex. libretexts.org

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

This reaction has been successfully applied to a variety of heterocyclic systems, including the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines, demonstrating its utility for amino-substituted heteroaromatic halides. researchgate.net The use of silyl-protected alkynes, such as trimethylsilylacetylene, is a common strategy. This leads to the formation of a protected intermediate like 5-Chloro-3-((trimethylsilyl)-ethynyl)pyrazin-2-amine, which can then be deprotected to yield the terminal alkyne. glpbio.com

The copper cycle operates in parallel with the palladium cycle:

Acid-Base Reaction : The terminal alkyne reacts with the amine base present in the reaction mixture to form a small amount of the corresponding anion.

Formation of Copper(I) Acetylide : This anion reacts with the Cu(I) salt to form a copper(I) acetylide intermediate. numberanalytics.comnih.gov This species is significantly more nucleophilic and reactive than the neutral terminal alkyne itself.

Transmetalation : The copper(I) acetylide then participates in the transmetalation step with the Pd(II)-pyrazinyl complex, transferring the alkyne group to the palladium center. libretexts.org

The use of copper is critical for allowing the reaction to proceed under milder conditions, often at room temperature. libretexts.org However, a significant drawback of copper co-catalysis is the promotion of the unwanted Glaser-type homocoupling of the terminal alkyne to form diynes, which consumes the alkyne and can complicate purification. researchgate.net Careful control of reaction conditions is necessary to minimize this side reaction. numberanalytics.com

The success and efficiency of the Sonogashira coupling are highly dependent on the careful optimization of several reaction parameters. numberanalytics.com The choice of catalyst, ligand, base, and solvent can dramatically influence reaction rates, yields, and the prevalence of side reactions. numberanalytics.comresearchgate.net

Catalysts and Ligands : A variety of palladium sources can be used, with common examples being Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. numberanalytics.com The phosphine (B1218219) ligands (like PPh₃) stabilize the palladium center and are crucial for the catalytic cycle. researchgate.netnumberanalytics.com The catalyst loading is typically low, often in the range of 0.1 to 5 mol%. researchgate.netacs.org

Bases : An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is essential. researchgate.netresearchgate.net It serves not only to neutralize the hydrogen halide produced during the reaction but also to facilitate the formation of the copper acetylide intermediate. libretexts.org Other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also used, depending on the specific substrates. rsc.orgresearchgate.net

Solvents : The choice of solvent impacts substrate solubility and reaction kinetics. Common solvents include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724), as well as ethers like dimethoxyethane (DME) and tetrahydrofuran (B95107) (THF), or even toluene. researchgate.netresearchgate.net For polar substrates, DME is often effective, while DMF may be used for non-polar ones. researchgate.net

Temperature : While the copper co-catalyst allows for reactions at ambient temperature, heating is often employed to increase the reaction rate, particularly for less reactive halides. libretexts.orgresearchgate.net Temperatures can range from room temperature to 100 °C or higher. researchgate.net

A summary of typical reaction conditions for Sonogashira couplings is presented in the table below.

| Parameter | Common Choices | Purpose/Notes | Citations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Provides the active Pd(0) species for the catalytic cycle. | researchgate.netnumberanalytics.com |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of a reactive copper acetylide intermediate. | libretexts.orgresearchgate.net |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst. | researchgate.netnumberanalytics.com |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), DBU, K₂CO₃, Cs₂CO₃ | Neutralizes HX byproduct; assists in alkyne deprotonation. | researchgate.netrsc.orgresearchgate.net |

| Solvent | DMF, Acetonitrile, THF, Toluene, DME | Solubilizes reactants and influences reaction rate. | researchgate.netresearchgate.net |

| Temperature | Room Temperature to 100 °C | Controls reaction rate; higher temperatures for less reactive halides. | researchgate.netnumberanalytics.com |

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents a green and sustainable alternative to traditional solvent-based synthesis. nih.govresearchgate.net This technique often proceeds in the absence of a solvent or with minimal amounts, reducing waste and potentially shortening reaction times. researchgate.net

While a specific mechanochemical synthesis for this compound is not prominently documented, the methodology has been successfully applied to the synthesis of related nitrogen-containing heterocycles. For instance, pyrano[2,3-c]pyrazoles have been synthesized by manually grinding starting materials with a mild base. nih.gov Similarly, the Hantzsch pyrrole (B145914) synthesis and the preparation of 2-phenylimidazo[1,2-α]pyridine have been achieved using mechanochemical methods, such as manual grinding in a mortar or using a vortex mixer. nih.govresearchgate.net These examples demonstrate the feasibility of forming heterocyclic rings and performing condensation reactions under mechanochemical conditions. The application of this solvent-free approach to the synthesis of pyrazine amines or their precursors could offer a more environmentally friendly pathway, avoiding the challenges associated with solvent purification and disposal.

Role of Transition Metal Catalysis in Alkynylation

Functionalization and Derivatization Strategies

The creation of functionalized pyrazine derivatives like this compound relies on a series of well-defined chemical transformations. These include the introduction of a protected ethynyl group and the selective placement of halogen atoms on the pyrazine ring.

Synthesis of Silylated Ethynyl Precursors

The introduction of an ethynyl moiety at the 3-position of the pyrazine ring is commonly achieved through a Sonogashira cross-coupling reaction. organic-chemistry.orglibretexts.org To prevent unwanted side reactions of the terminal alkyne, it is typically protected with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) group. gelest.com These silylated precursors, including 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine and 5-Chloro-3-((triethylsilyl)ethynyl)pyrazin-2-amine , are stable intermediates that can be deprotected in a subsequent step. researchgate.netresearchgate.net

The general approach involves the reaction of a dihalogenated pyrazine, such as 3,5-dihalopyrazin-2-amine, with a silylated alkyne like (trimethylsilyl)acetylene or (triethylsilyl)acetylene. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orglibretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

The regioselectivity of the Sonogashira coupling is a key consideration when starting with a dihalogenated pyrazine. In substrates with different halogen atoms, the coupling reaction generally occurs preferentially at the site of the more reactive halide (I > Br > Cl). libretexts.org For dihalopyrazines with identical halogens, the reaction can sometimes be controlled to achieve mono-alkynylation by carefully managing the stoichiometry of the reagents and reaction conditions.

The silyl protecting group can be readily removed under mild conditions to yield the terminal alkyne. Common methods for the deprotection of TMS-alkynes include treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions, like potassium carbonate in methanol (B129727). gelest.comnih.gov

Table 1: Silylated Ethynyl Precursors

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | C9H12ClN3Si | 1244776-64-4 |

| 5-Chloro-3-((triethylsilyl)ethynyl)pyrazin-2-amine | C12H20ClN3Si | Not available |

| 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | C9H12BrN3Si | 875781-41-2 echemi.com |

Introduction of Other Halogen Substituents in Pyrazine Derivatives

The synthesis of halogenated pyrazine analogs, such as those containing bromine, is a critical step in creating a diverse range of precursors for further functionalization. The starting material for many of these syntheses is 2-aminopyrazine.

Direct bromination of 2-aminopyrazine can lead to the formation of 3,5-dibromopyrazin-2-amine . This reaction is often carried out using a brominating agent like N-bromosuccinimide (NBS). The synthesis of 2-amino-3,5-dibromopyrazine has been optimized to achieve high yields.

The presence of two bromine atoms in 3,5-dibromopyrazin-2-amine allows for selective functionalization. As mentioned previously, one of the bromine atoms can be selectively replaced by an ethynyl group via a Sonogashira coupling, leading to the formation of intermediates like 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine . This bromo-substituted ethynylpyrazine can then undergo further reactions, such as a subsequent cross-coupling at the bromine position or a halogen exchange reaction to introduce a chlorine atom.

The introduction of a chlorine atom can be achieved through various methods. For instance, starting from a suitable pyrazine precursor, chlorination can be accomplished using reagents like phosphorus oxychloride. A patented method describes the synthesis of alkyl 3-amino-5-chloro-6-X-pyrazinoates through the reaction of an alkyl 3-amino-6-X-pyrazinoate 4-oxide with phosphorus oxychloride. pharmaffiliates.com While this specific patent does not describe the synthesis of the exact target compound, it illustrates a general strategy for introducing a chlorine atom onto the pyrazine ring.

Table 2: Halogenated Pyrazine Derivatives

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 3,5-dibromopyrazin-2-amine | C4H3Br2N3 | 24241-18-7 echemi.com |

| 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | C9H12BrN3Si | 875781-41-2 echemi.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of a molecule. It provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Substituted Pyrazine (B50134) Systems

¹H NMR spectroscopy would be instrumental in defining the substitution pattern on the pyrazine ring of 5-Chloro-3-ethynylpyrazin-2-amine. The chemical shift, multiplicity (splitting pattern), and integration of the proton signals would reveal the precise location of the chloro, ethynyl (B1212043), and amine groups. For instance, the proton on the pyrazine ring would likely appear as a singlet in a specific region of the spectrum, its exact chemical shift influenced by the electronic effects of the adjacent substituents. The protons of the amine group and the acetylenic proton would also exhibit characteristic signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of Carbon Frameworks

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their hybridization and chemical environment. The spectrum would be expected to show distinct signals for the four carbon atoms of the pyrazine ring and the two carbons of the ethynyl group. The chemical shifts of these carbons would be highly dependent on the attached functional groups. For example, the carbon atom bonded to the chlorine atom would experience a significant downfield shift.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₆H₄ClN₃. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Chromatographic Techniques in Purity and Yield Determination

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are essential for assessing the purity of a synthesized compound and for determining the yield of a chemical reaction. The choice of the chromatographic method and conditions (e.g., stationary phase, mobile phase, and detector) would depend on the polarity and volatility of this compound. A well-developed chromatographic method would show a single, sharp peak for the pure compound, and its retention time would be a characteristic property.

Without access to experimental data from these analytical techniques, a detailed and scientifically accurate article on the advanced structural elucidation and spectroscopic characterization of this compound cannot be generated at this time. Further research and publication of these findings are necessary to enable a thorough analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of its synthesis. While specific chromatograms for this exact compound are not widely published, general methods for the analysis of substituted pyrazines are well-established and applicable.

Typically, reversed-phase HPLC is employed for the separation of pyrazine derivatives. A C18 column is a common choice for the stationary phase, offering good resolution for these types of aromatic compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. An isocratic elution, where the mobile phase composition remains constant, can be effective for separating the product from starting materials and byproducts. However, a gradient elution, where the solvent composition is varied over time, may be necessary to achieve optimal separation of complex reaction mixtures. Detection is commonly performed using a UV detector, often set at a wavelength around 270 nm, where pyrazine rings typically exhibit strong absorbance.

Table 1: Typical HPLC Parameters for Analysis of Substituted Pyrazines

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., Capcell Pak C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~270 nm |

| Injection Volume | 5 - 20 µL |

The retention time of this compound under specific HPLC conditions is a key identifier. By comparing the retention time of the synthesized product to that of a reference standard, its identity and purity can be confirmed.

Other Spectroscopic Methods

UV-Vis spectroscopy provides valuable information about the electronic transitions within the this compound molecule. The pyrazine ring, being an aromatic heterocycle, exhibits characteristic absorption bands in the UV region.

The UV-Vis spectrum of pyrazine itself shows a weak n→π* transition around 320 nm and a much stronger π→π* transition at approximately 260 nm. The introduction of substituents, such as the chloro, ethynyl, and amine groups in this compound, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially hyperchromic effects (an increase in absorbance intensity) of these bands. The amino group, being an auxochrome, and the ethynyl group, extending the conjugation, would both contribute to these shifts.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (λmax) |

| π → π | 270 - 290 nm |

| n → π | 330 - 350 nm |

The exact positions of the absorption maxima are dependent on the solvent used for the analysis.

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected vibrational frequencies for this compound include:

N-H Stretching: The primary amine group (-NH2) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm-1.

C≡C-H Stretching: The terminal alkyne (ethynyl group) will show a sharp, characteristic C-H stretching band around 3300 cm-1.

C≡C Stretching: The carbon-carbon triple bond of the ethynyl group will give rise to a weak to medium absorption band in the range of 2100-2140 cm-1.

C=N and C=C Stretching: The aromatic pyrazine ring will have several characteristic stretching vibrations in the 1400-1600 cm-1 region.

C-Cl Stretching: The carbon-chlorine bond will produce a stretching vibration in the fingerprint region, typically between 600-800 cm-1.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Amine (-NH2) | N-H Stretch | 3300 - 3500 |

| Alkyne (-C≡CH) | ≡C-H Stretch | ~3300 |

| Alkyne (-C≡CH) | C≡C Stretch | 2100 - 2140 |

| Pyrazine Ring | C=N, C=C Stretch | 1400 - 1600 |

| Chloroalkane (C-Cl) | C-Cl Stretch | 600 - 800 |

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, confirming its structure and purity, which is fundamental for its further study and application.

Exploration of Reactivity and Transformation Pathways

Intramolecular Cyclization Reactions to Fused Heterocycles

The presence of both an amino and an ethynyl (B1212043) group on the pyrazine (B50134) ring allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrrolopyrazines and thienopyrazines.

Base-Promoted C-N Cyclization to Pyrrolopyrazines

The treatment of 3-ethynylpyrazin-2-amines with a base can induce an intramolecular C-N cyclization to furnish the pyrrolo[2,3-b]pyrazine core. This transformation is a key step in the synthesis of various substituted pyrrolopyrazines. For instance, the cyclization of precursors derived from 5-Chloro-3-ethynylpyrazin-2-amine leads to the formation of dihalo-pyrrolopyrazine intermediates, which are pivotal for subsequent functionalization. rsc.orgresearchgate.net The general pyrrolo[2,3-b]pyrazine structure is also known as 4,7-diazaindole. nih.gov

Thiol-Mediated Cyclization to Thieno[2,3-b]pyrazine (B153567) Derivatives

In the presence of a thiol, this compound can undergo a thiol-mediated cyclization to yield thieno[2,3-b]pyrazine derivatives. This reaction proceeds through the addition of the thiol to the ethynyl group, followed by an intramolecular cyclization and subsequent aromatization. This method provides a direct route to the thieno[2,3-b]pyrazine scaffold, which is a constituent of various biologically active molecules. researchgate.netmdpi.commdpi.com The synthesis of substituted thieno[2,3-b]pyrazines can be achieved through various synthetic routes, often involving cyclization of appropriately substituted pyrazine precursors. researchgate.netmdpi.com

Regioselective Amination Reactions of Dihalo-Pyrrolopyrazine Intermediates

The dihalo-pyrrolopyrazine intermediates, synthesized from this compound, serve as versatile platforms for introducing amino substituents in a regioselective manner. Both metal-free and metal-catalyzed methods have been developed to achieve this transformation.

Metal-Free Amination via Microwave Irradiation

Metal-free amination of dihalo-pyrrolopyrazines can be achieved using microwave irradiation. rsc.orgresearchgate.net This method offers a regioselective route to 3-amino-pyrrolopyrazines from 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines. rsc.orgresearchgate.net The reaction proceeds under metal-free conditions, providing an advantage in terms of avoiding metal contamination in the final products. rsc.orgresearchgate.net The regioselectivity of nucleophilic aromatic substitution (SNAr) on dihalopyrimidines can be influenced by the nature of the nucleophile and the substituents on the pyrimidine (B1678525) ring. nih.govresearchgate.net

Metal-Catalyzed Amination (e.g., Buchwald Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for the regioselective amination of dihalo-pyrrolopyrazines. rsc.orgresearchgate.netwikipedia.org In contrast to the metal-free approach, the Buchwald-Hartwig coupling of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines with amines selectively yields 2-amino-pyrrolopyrazine derivatives. rsc.orgresearchgate.net This palladium-catalyzed method is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgnih.govyoutube.comyoutube.com The choice of ligands is crucial for the efficiency and scope of the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov

| Reaction | Reagents and Conditions | Product | Ref |

| Metal-Free Amination | Microwave Irradiation | 3-amino-pyrrolopyrazines | rsc.orgresearchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | 2-amino-pyrrolopyrazines | rsc.orgresearchgate.net |

Cross-Coupling Reactions for Further Scaffold Diversification (e.g., Suzuki Coupling on Pyrrolopyrazine Scaffolds)

The halogen atoms on the pyrrolopyrazine scaffold, introduced from the initial this compound, are amenable to further diversification through various cross-coupling reactions. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a prominent example. researchgate.netnih.gov

This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyrrolopyrazine core, significantly expanding the chemical space accessible from this scaffold. researchgate.net The Suzuki coupling is a powerful tool in medicinal chemistry for the synthesis of complex molecules. nih.gov The regioselectivity of Suzuki coupling on dihalopyrrolo[2,3-d]pyrimidines can be controlled by reaction conditions. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product | Ref |

| Suzuki Coupling | Dihalopyrrolopyrazine, Arylboronic acid | Pd catalyst, base | Aryl-substituted pyrrolopyrazine | researchgate.net |

Biological Activities and Mechanistic Investigations of 5 Chloro 3 Ethynylpyrazin 2 Amine and Its Analogs

Anticancer Potential and Cytotoxicity Studies (Preclinical In Vitro Models)

Derivatives of the pyrazine (B50134) scaffold have demonstrated notable potential as anticancer agents. Research into analogs of 5-Chloro-3-ethynylpyrazin-2-amine has revealed significant activity in preclinical in vitro models, highlighting their promise in oncology drug discovery.

Growth Inhibition in Cancer Cell Lines

The cytotoxic effects of various pyrazine derivatives have been evaluated against a panel of human cancer cell lines. While specific data for this compound is not extensively published, studies on related structures provide insight into the potential of this chemical class. For instance, a novel lead compound, DGG200064, which is a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derived from a close analog of this compound, has shown a potent growth inhibitory effect. This compound exhibited a half-maximal growth inhibition (GI50) of 12 nM in an HCT116 colorectal cancer cell-based assay nih.gov.

Other pyrazine-containing heterocyclic compounds have also demonstrated significant growth-inhibitory activity across various cancer cell lines. For example, certain pyrazoline derivatives have been shown to inhibit the growth of the K562 leukemia cell line with an IC50 value of 45 µg/mL nih.gov. Furthermore, a series of dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivatives have been identified as promising cytotoxic agents, with compound 8l from this series showing IC50 values of 2.80 µM and 2.53 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, respectively nih.gov. These findings underscore the potential of the pyrazine scaffold in developing new anticancer therapies.

Table 1: In Vitro Growth Inhibition of Selected Pyrazine Analogs in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50/GI50 | Reference |

| DGG200064 | HCT116 (Colorectal) | 12 nM (GI50) | nih.gov |

| Pyrazoline Derivative | K562 (Leukemia) | 45 µg/mL | nih.gov |

| Compound 8l | MCF-7 (Breast) | 2.80 µM | nih.gov |

| Compound 8l | A549 (Lung) | 2.53 µM | nih.gov |

Potential as Lead Compounds in Oncology Drug Discovery

The structural features of this compound analogs make them attractive candidates for lead compounds in oncology drug discovery. The development of DGG200064 serves as a prime example. This compound, with its thieno[2,3-b]pyrazine (B153567) core derived from 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine, was identified as a new lead compound for the treatment of colorectal cancer nih.gov. The pyrazine ring and its substituents offer multiple points for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The ability of these compounds to interact with specific molecular targets involved in cancer progression further enhances their potential as lead structures for the development of novel anticancer drugs.

Specific Molecular Target Interactions (e.g., c-Jun and FBXW7 Interaction)

A key aspect of the anticancer activity of this compound analogs is their ability to interact with specific molecular targets within cancer cells. The lead compound DGG200064 has been shown to exert its effect by selectively inhibiting the interaction between the oncoprotein c-Jun and the E3 ubiquitin ligase FBXW7 nih.gov. The c-Jun protein is a component of the AP-1 transcription factor complex and plays a crucial role in cell proliferation, survival, and differentiation. Its degradation is mediated by FBXW7. By inhibiting the interaction between c-Jun and FBXW7, DGG200064 leads to the stabilization and accumulation of c-Jun, which in turn triggers downstream cellular events that halt cancer cell growth nih.gov. This specific molecular mechanism provides a clear rationale for the development of this class of compounds as targeted cancer therapies.

Induction of Cell Cycle Arrest (e.g., G2/M Arrest)

A common mechanism of action for many anticancer drugs is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. Analogs of this compound have been shown to induce cell cycle arrest, particularly at the G2/M phase. The compound DGG200064 was found to induce G2/M arrest in colorectal cancer cells nih.gov. This arrest is a direct consequence of the stabilization of c-Jun, which is known to play a role in regulating the G2/M checkpoint. FACS analysis confirmed that treatment with DGG200064 led to a dose-dependent increase in the population of HCT116 cells in the G2/M phase nih.gov. This ability to halt the cell cycle at a critical checkpoint is a significant contributor to the anticancer potential of these compounds.

Antiviral Activities of Related Pyrazine-Fused Systems

In addition to their anticancer properties, pyrazine-fused heterocyclic systems have garnered attention for their potential antiviral activities. The structural versatility of the pyrazine ring allows for the design of molecules that can interact with viral or host factors essential for viral replication.

Modulation of Kinase Activities (e.g., AAK1 Inhibition, CDK8/CDK19 Modulation)

A promising strategy in antiviral drug development is the targeting of host cellular kinases that are co-opted by viruses for their replication. Pyrazine-fused systems have been investigated as inhibitors of such kinases.

AAK1 Inhibition: Adaptor-associated kinase 1 (AAK1) is a host cell kinase that plays a role in clathrin-mediated endocytosis, a pathway used by many viruses to enter cells. While direct studies on this compound are limited, research on other pyrazine-containing scaffolds has demonstrated their potential as AAK1 inhibitors with broad-spectrum antiviral activity nih.gov.

CDK8/CDK19 Modulation: Cyclin-dependent kinases 8 and 19 (CDK8/CDK19) are components of the Mediator complex, which regulates gene transcription. These kinases have been identified as important host factors for the replication of several viruses, including dengue virus and HIV. Chemical inhibition of CDK8/19 has been shown to reduce viral RNA replication and the production of infectious particles nih.govresearchgate.net. Certain pyrazine-based compounds have been explored as inhibitors of CDKs, suggesting that this class of molecules could be developed as host-directed antiviral agents nih.gov. The modulation of CDK8/19 activity by pyrazine derivatives represents a potential avenue for the development of broad-spectrum antiviral therapies that are less prone to the development of viral resistance.

Inhibition of Viral Replication (e.g., Dengue Virus Infection)

While direct studies on the antiviral activity of this compound against the Dengue virus (DENV) are not extensively documented in publicly available research, the broader class of pyrazine-containing heterocyclic compounds has shown promise as inhibitors of viral replication. The structural similarity of these compounds to the core pyrazine scaffold of this compound suggests a potential avenue for antiviral drug discovery.

Research into related heterocyclic structures has identified potent anti-Dengue activity. For instance, a series of spiropyrazolopyridone derivatives has been investigated for its ability to inhibit DENV. nih.gov These compounds have demonstrated significant and broad inhibitory effects against multiple serotypes of the virus (DENV-1, -2, and -3). nih.gov One derivative, compound 24, featuring a 2,4-bis(trifluoromethyl)benzyl group, was particularly potent, with EC50 values of 1.6 μM, 0.038 μM, and 0.017 μM against DENV-1, DENV-2, and DENV-3, respectively. nih.gov Another compound in the same series, compound 22, also showed broad-spectrum activity. nih.gov

Furthermore, other heterocyclic compounds have been explored for their anti-Dengue potential. Tizoxanide, for example, has been shown to inhibit DENV-2 replication in Vero cell cultures. mdpi.com Its mechanism appears to involve interference with intracellular viral replication steps that occur after the virus penetrates the host cell but before the completion of viral genome replication. mdpi.com Studies on other related scaffolds, such as piperazine (B1678402) derivatives, have also indicated potential inhibitory effects against Flaviviridae family viruses like Dengue and Zika by targeting the NS3 protease. researchgate.net

These findings, although not directly involving this compound, highlight the potential of pyrazine and other nitrogen-containing heterocyclic scaffolds as a foundation for the development of novel antiviral agents against Dengue virus. The inhibitory activities of these related compounds are summarized in the table below.

Table 1: Inhibitory Activities of Related Compounds against Dengue Virus

| Compound/Derivative Class | Virus Serotype(s) | Reported Activity (EC₅₀) | Reference |

| Spiropyrazolopyridone (Compound 24) | DENV-1 | 1.6 μM | nih.gov |

| DENV-2 | 0.038 μM | nih.gov | |

| DENV-3 | 0.017 μM | nih.gov | |

| Spiropyrazolopyridone (Compound 22) | DENV-1 | 2.3 μM | nih.gov |

| DENV-2 | 0.14 μM | nih.gov | |

| DENV-3 | 0.39 μM | nih.gov | |

| Tizoxanide | DENV-2 | Antiviral activity demonstrated | mdpi.com |

Inhibition of Reverse Transcriptase (e.g., HIV-1 RT) for Related Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry and has been extensively investigated for its therapeutic potential, including its role in the development of antiretroviral agents. nih.govacs.org Specifically, indole derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus Type 1 (HIV-1). nih.govacs.org These compounds allosterically bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing conformational changes that inhibit its polymerase activity and thus block viral replication. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-HIV-1 activity of indole-based compounds. nih.govnih.govacs.org For instance, research on indole-based α-amino acids identified novel inhibitors with high potency. vietnamjournal.ru Compounds 19 and 29 from this series were found to be highly effective, with EC50 values of 0.060 μM and 0.045 μM, respectively, against the HIV-1IIIB strain. vietnamjournal.ru

Further research into 3-oxindole derivatives, a related class, also yielded potent inhibitors of HIV-1. nih.gov Compound 6f from this series, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, demonstrated a half-maximal inhibitory concentration (IC50) of 0.4578 μM. nih.gov The mechanism of action for these compounds was determined to be the specific inhibition of Tat-mediated viral transcription. nih.gov Another study on indole-2-carboxylic acid derivatives also identified novel HIV-1 integrase strand transfer inhibitors. mdpi.com

The development of indole derivatives as HIV-1 inhibitors has also addressed the challenge of drug resistance. Some novel acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have shown potent inhibitory effects on HIV-1 infectivity, with compounds 9 and 13 exhibiting EC50 values of 0.17 μM and 0.24 μM, respectively. nih.gov Notably, these compounds did not show resistance against several NRTI-resistant HIV-1 strains. nih.gov

The following table summarizes the inhibitory activities of several representative indole derivatives against HIV-1.

Table 2: Inhibitory Activities of Indole Derivatives against HIV-1

| Compound/Derivative Class | Target | Reported Activity (EC₅₀/IC₅₀) | Reference |

| Indole-based α-amino acid (Compound 19) | HIV-1IIIB | 0.060 μM (EC₅₀) | vietnamjournal.ru |

| Indole-based α-amino acid (Compound 29) | HIV-1IIIB | 0.045 μM (EC₅₀) | vietnamjournal.ru |

| 3-Oxindole-2-carboxylate (Compound 6f) | HIV-1NL4-3 | 0.4578 μM (IC₅₀) | nih.gov |

| 5-Indole-1,3,4-oxadiazol-2-thiol acetamide (Compound 9) | HIV-1 | 0.17 μM (EC₅₀) | nih.gov |

| 5-Indole-1,3,4-oxadiazol-2-thiol acetamide (Compound 13) | HIV-1 | 0.24 μM (EC₅₀) | nih.gov |

| Bisindole (Compound 6j) | HIV-1 Fusion | 0.2 μM (EC₅₀) | nih.govscienceopen.com |

Antibacterial and Antifungal Research on Related Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing pyrazine, pyrazole (B372694), and triazole moieties, are a significant area of research for the development of new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.gov While specific data on this compound is limited, studies on related scaffolds demonstrate the potential of this chemical space.

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Several of these compounds showed moderate to good activity. Notably, compound 2e exhibited superior antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which is comparable to the antibiotic ampicillin. mdpi.com

Pyrazoline and pyrazole derivatives have also been extensively studied for their antimicrobial properties. nih.govnih.govmdpi.com In one study, a range of 2-pyrazoline (B94618) derivatives were tested, showing antimicrobial activities with MIC values between 32-512 μg/mL. nih.gov Compounds 5, 19, and 24 had the highest activity against S. aureus with an MIC of 64 µg/mL, while compounds 22 and 24 were most effective against Enterococcus faecalis with an MIC of 32 µg/mL. nih.gov

Another study on pyrazole derivatives reported that most of the synthesized compounds showed a moderate degree of potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com Similarly, research on other pyrazoline and pyrazole derivatives confirmed their potential as antibacterial and antifungal agents, with some compounds showing significant activity against various strains. nih.govresearchgate.net

The following table presents the MIC values for some of these heterocyclic compounds against various microbial strains.

Table 3: Antibacterial and Antifungal Activities of Related Heterocyclic Scaffolds

| Compound/Derivative Class | Microbial Strain | Reported Activity (MIC) | Reference |

| Triazolo[4,3-a]pyrazine (Compound 2e) | Staphylococcus aureus | 32 μg/mL | mdpi.com |

| Escherichia coli | 16 μg/mL | mdpi.com | |

| 2-Pyrazoline (Compound 22) | Enterococcus faecalis | 32 μg/mL | nih.gov |

| Bacillus subtilis | 64 μg/mL | nih.gov | |

| 2-Pyrazoline (Compound 24) | Enterococcus faecalis | 32 μg/mL | nih.gov |

| Staphylococcus aureus | 64 μg/mL | nih.gov | |

| 2-Pyrazoline (Compound 5) | Candida albicans | 64 μg/mL | nih.gov |

| 2-Pyrazoline (Compound 19) | Staphylococcus aureus | 64 μg/mL | nih.gov |

Other Investigated Biological Activities of Related Compounds (e.g., Analgesic and Anti-inflammatory)

The pyrazole and pyrazoline heterocyclic systems are well-established pharmacophores known to exhibit a range of biological activities, including significant analgesic and anti-inflammatory effects. nih.govcapes.gov.br These properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov

Several studies have synthesized and evaluated novel pyrazole and pyrazoline derivatives for their in vivo anti-inflammatory and analgesic potential. For example, a series of pyrazoline derivatives were designed and synthesized, with several compounds demonstrating potent analgesic and anti-inflammatory activities. capes.gov.br Another study on pyrazole derivatives found that some compounds exhibited anti-inflammatory effects that were two- to three-fold more potent than indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov The compound FR140423, a selective COX-2 inhibitor, not only showed potent anti-inflammatory effects but also demonstrated a unique morphine-like analgesic effect. nih.gov

Research on other related heterocyclic compounds, such as imidazo[1,2-c]pyrimidine (B1242154) derivatives, has also shown promising anti-inflammatory and analgesic activities in various in vivo models. nih.gov Similarly, isatin (B1672199) derivatives have been investigated, with some compounds showing significant reduction in carrageenan-induced edema. nih.gov Indole derivatives have also been explored for their anti-inflammatory and analgesic properties. jptcp.com

The table below summarizes the in vivo anti-inflammatory activity of some of these related heterocyclic compounds.

Table 4: In Vivo Anti-inflammatory Activity of Related Heterocyclic Compounds

| Compound/Derivative Class | Model | Reported Activity | Reference |

| Pyrazole derivative (FR140423) | Carrageenan-induced paw edema | More potent than indomethacin | nih.gov |

| Pyrazoline derivatives (2d and 2e) | Carrageenan-induced paw edema | Higher activity than indomethacin | nih.gov |

| Isatin derivative (VIIc) | Carrageenan-induced paw edema | 65% reduction in paw edema | nih.gov |

| Isatin derivative (VIId) | Carrageenan-induced paw edema | 63% reduction in paw edema | nih.gov |

| Heterocyclic derivative (3e) | Carrageenan-induced paw edema | Similar to indomethacin | mdpi.com |

Enzyme Modulation (e.g., Beta-Secretase Enzyme (BACE) Activity) for Related Thiazin-2-amine Compounds

Research has led to the discovery of aminothiazine derivatives that show significant BACE1 inhibitory activity. For instance, the incorporation of a dimethylisoxazole substitution onto an aminothiazine carboxamide series resulted in the discovery of a highly potent BACE1 inhibitor, pyrazine-carboxamide 26 , with an IC50 value of less than 1 nM. nih.gov This compound also demonstrated robust reduction of brain Aβ levels in animal models. nih.gov

The structure-activity relationship of these inhibitors has been a focus of many studies. By targeting the flap backbone of the BACE1 active site, researchers were able to improve the inhibitory activity of a lead compound by 34-fold. nih.gov Other related scaffolds, such as iminopyrimidinones and amino/iminohydantoins, have also been identified as potent BACE1 inhibitors. nih.gov For example, two aminothiazine BACE1 inhibitors, LY2811376 and LY2886721, advanced to clinical trials. nih.gov

The inhibitory activities of some of these related thiazin-2-amine and aminothiazine compounds against BACE1 are presented in the table below.

Table 5: BACE1 Inhibitory Activity of Related Thiazin-2-amine Compounds

| Compound/Derivative Class | Reported Activity (IC₅₀) | Reference |

| Pyrazine-carboxamide (Compound 26) | < 1 nM | nih.gov |

| Aminothiazine (LY2811376) | Potent BACE1 inhibitor | nih.gov |

| Aminothiazine (LY2886721) | Potent BACE1 inhibitor | nih.gov |

| Iminopyrimidinone derivatives | Potent BACE1 inhibitors | nih.gov |

| Amino/iminohydantoin derivatives | Low nanomolar potency | nih.gov |

Disruption of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Binding

The interaction between glucokinase (GK) and its regulatory protein (GKRP) in the liver plays a crucial role in maintaining glucose homeostasis. nih.gov Disrupting this protein-protein interaction is a novel therapeutic strategy for type 2 diabetes, as it increases the amount of active GK in the cytoplasm without directly altering the enzyme's kinetics, potentially reducing the risk of hypoglycemia associated with direct GK activators. nih.govnih.gov

While there is no specific information on this compound as a GK-GKRP disruptor, research has identified potent small-molecule inhibitors with other heterocyclic scaffolds, notably piperazine and diarylmethanesulfonamide derivatives. nih.govnih.gov A structure-based drug design approach led to the discovery of compound 25 (AMG-1694), a piperazine derivative that potently disrupts the GK-GKRP interaction. nih.gov

Further optimization of another series of compounds led to the identification of diarylmethanesulfonamide 32 (AMG-0696) as a highly potent GK-GKRP disruptor with an IC50 of 0.0038 μM. nih.gov Another potent disruptor from a different chemical series, compound 51 , a bis-pyridinyl piperazine sulfonamide, also showed strong in vitro activity. acs.org These compounds bind to a novel pocket on GKRP, leading to the release of active GK. nih.govacs.org

The table below details the inhibitory concentrations of several small-molecule disruptors of the GK-GKRP interaction.

Table 6: Activity of Small-Molecule Disruptors of GK-GKRP Binding

| Compound/Derivative Class | Reported Activity (IC₅₀/EC₅₀) | Reference |

| Diarylmethanesulfonamide (AMG-0696) | 0.0038 μM (IC₅₀) | nih.govresearchgate.net |

| Piperazine (AMG-1694) | Potent disruptor | nih.govnih.gov |

| Bis-pyridinyl piperazine sulfonamide (Compound 51) | Potent disruptor | acs.org |

| Diarylmethanesulfonamide (Hit 6) | 1.2 μM (IC₅₀) | acs.orgnih.gov |

| N-aryl carbinol (Compound 1) | 0.013 μM (IC₅₀) / 0.160 μM (EC₅₀) | acs.org |

| N-aryl carbinol (Compound 2) | 0.010 μM (IC₅₀) / 0.421 μM (EC₅₀) | acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Ethynyl (B1212043) Group Modification on Biological and Material Properties

The ethynyl group at the C3 position is a critical functional handle that significantly influences the properties of the pyrazine (B50134) scaffold. Its modification, often via Sonogashira cross-coupling reactions, allows for the synthesis of a diverse array of derivatives with tuned biological and material characteristics. rsc.orgorganic-chemistry.org

The terminal alkyne itself is a key pharmacophore. The high energy of the triple bond and its linear geometry are unique structural features. libretexts.org In medicinal chemistry, the replacement or modification of the terminal hydrogen of an ethynyl group can drastically alter biological activity. For instance, coupling with various aryl or heteroaryl groups can enhance binding affinity to biological targets by accessing additional pockets or forming new interactions. nih.govnih.gov The introduction of bulky substituents on the alkyne can also modulate selectivity and pharmacokinetic properties. nih.gov Studies on pyrazole (B372694) derivatives have shown that modifications at the alkyne position can lead to compounds with a range of pharmacological activities. nih.gov

From a materials science perspective, the ethynyl group is pivotal for creating extended π-conjugated systems. rsc.org Sonogashira coupling allows for the synthesis of pyrazine-based oligomers and polymers with tailored electronic and photophysical properties, relevant for applications in organic electronics. rsc.org The rigidity and linearity of the ethynyl linker are crucial for controlling the planarity and conjugation length of these materials.

Table 1: Effect of Ethynyl Group Modification on Compound Properties (Illustrative Examples from Heterocyclic Chemistry)

| Initial Compound | Modification Reaction | Resulting Moiety | Impact on Properties | Reference |

| Chloropyrazinone | Sonogashira Coupling | 3-Ethynyl-5-chloropyrazin-2-one | Precursor for fused heterocycles and π-conjugated systems | rsc.org |

| Terminal Alkyne | Cyclocondensation | 1,3,5-Substituted Pyrazole | Generation of diverse, biologically active scaffolds | nih.gov |

| Aryl Halide | Sonogashira Coupling | Aryl-alkyne | Creation of π-conjugated systems for electronic materials | rsc.orgorganic-chemistry.org |

| Terminal Alkyne | "Click" Reaction | 1,2,3-Triazole | Formation of stable, biologically relevant linkers | nih.gov |

Influence of Halogenation Patterns on Compound Activity and Reactivity

The chlorine atom at the C5 position is an electron-withdrawing group that significantly impacts the electronic nature of the pyrazine ring, making it more susceptible to nucleophilic attack. vaia.comacs.org The position of the halogen on the ring is crucial for its reactivity. In pyridine, a related heterocycle, 2-chloro and 4-chloro derivatives are significantly more reactive towards nucleophilic substitution than 3-chloro derivatives. vaia.com This is due to the ability of the ring nitrogen to stabilize the negative charge in the reaction intermediate through resonance, an effect that is absent when the halogen is at the C3 position. vaia.com By analogy, the chlorine at C5 of 5-chloro-3-ethynylpyrazin-2-amine is ortho to a ring nitrogen, which enhances its reactivity in nucleophilic substitution reactions. rsc.orgrsc.org

The nature of the halogen itself also plays a role. In studies of other heterocyclic systems, changing the halogen from chlorine to bromine or iodine can alter reaction rates and, in some cases, the reaction pathway. The presence and position of halogens can also influence biological activity by affecting lipophilicity and the potential for halogen bonding with biological targets. nih.gov For example, studies on halogenated 2-aminopyrazines have shown them to be valuable starting materials for a wide range of biologically active nitrogen heterocycles.

Stereochemical Considerations and Conformational Analysis in SAR

While this compound is an achiral molecule, its conformational flexibility is a key determinant of its interactions and properties. Two main rotational degrees of freedom are of interest: the rotation of the 2-amino group and the rotation of the 3-ethynyl group around the C3-C(ethynyl) bond.

Computational studies on related molecules like 2-aminopyridine (B139424) show that the rotation of the amino group has distinct energy barriers. uisek.edu.ec The transition states for this rotation involve a pyramidalized nitrogen, and the energy profile can be complex. uisek.edu.ec The orientation of the amino group's lone pair and N-H bonds relative to the rest of the molecule (stereoelectronic effects) can influence its hydrogen bonding capabilities and interactions with receptors or other molecules. youtube.com

Role of Electron-Donating and Electron-Withdrawing Groups in Modulating Intramolecular Charge Transfer (ICT)

The substitution pattern of this compound makes it a classic "push-pull" system. The amino group (-NH2) at the C2 position acts as a strong electron-donating group (EDG), "pushing" electron density into the pyrazine ring. Conversely, the chloro group (-Cl) at C5 and the ethynyl group (-C≡CH) at C3 are electron-withdrawing groups (EWGs), "pulling" electron density from the ring.

This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, where an electron is promoted from a highest occupied molecular orbital (HOMO), largely localized on the donor portion of the molecule, to a lowest unoccupied molecular orbital (LUMO), primarily centered on the acceptor portion. acs.org Studies on various pyrazine derivatives have shown that the strength of the ICT can be tuned by modifying the donor and acceptor groups. acs.org For instance, fusing additional aromatic or heteroaromatic rings to the pyrazine core can enhance ICT interactions, leading to a bathochromic (red) shift in the absorption spectrum. acs.org The competition between the locally excited (LE) state and the ICT state is a key factor determining the photophysical properties, such as fluorescence. nih.govnih.gov In some systems, significant structural rearrangement in the excited state can lead to the formation of a twisted intramolecular charge transfer (TICT) state.

Correlations between Molecular Structure and Thermal Stability

The thermal stability of heterocyclic compounds is intrinsically linked to their molecular structure, including the nature of the heteroatoms, the type and position of substituents, and intermolecular interactions in the solid state. Studies on various nitrogen heterocycles provide insight into the factors governing their decomposition.

The nature of substituents has a profound impact. A systematic investigation of N-heterocycle-stabilized iodanes showed that thermal stability (measured by peak decomposition temperature, Tpeak) and decomposition enthalpies vary significantly with the heterocycle and its substituents. beilstein-journals.org For instance, pyrazole-stabilized iodanes were found to be more thermally stable than triazole-based ones, likely due to the lower nitrogen-to-carbon ratio. beilstein-journals.org In another study on nitrogen-rich heterocyclic esters, all compounds were stable up to 250 °C, with the specific substituents influencing the exact melting points and decomposition onset temperatures. mdpi.comnih.gov For this compound, the rigid pyrazine core and the potential for intermolecular hydrogen bonding via the amino group would be expected to contribute positively to its thermal stability.

Table 2: Thermal Decomposition Data for Selected Nitrogen Heterocycles

| Compound Class | Substituents | Peak Decomposition Temp. (Tpeak) | Decomposition Enthalpy (ΔHdec) | Reference |

| Triazole-Iodane | Phenyl | 141.4 °C | 141.1 kJ/mol | beilstein-journals.org |

| Pyrazole-Iodane | Phenyl | 168.9 °C | 2.5 kJ/mol | beilstein-journals.org |

| Benzimidazole-Iodane | Phenyl | 199.1 °C | 76.4 kJ/mol | beilstein-journals.org |

| Imidazolidino-triazine ester | 4-CH₃, -COOC₂H₅ | > 270 °C (onset) | Not specified | mdpi.comnih.gov |

| Imidazolidino-triazine ester | 4-Cl, -CH₂COOCH₃ | > 250 °C (onset) | Not specified | mdpi.comnih.gov |

Solvatochromic Behavior and Solvent-Dependent Spectroscopic Responses

Compounds exhibiting strong intramolecular charge transfer (ICT), such as the "push-pull" system in this compound, are expected to display solvatochromism. This phenomenon is the change in the position, intensity, and shape of UV-visible absorption or emission bands in response to a change in solvent polarity. youtube.comyoutube.comslideshare.net

In a push-pull molecule, the excited state is typically more polar than the ground state due to the charge separation that occurs upon photoexcitation. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. youtube.com This leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum (λmax) as solvent polarity increases. youtube.combiointerfaceresearch.com Conversely, if the ground state were more polar, a hypsochromic (blue) shift would be observed with increasing solvent polarity. youtube.com

The magnitude of this shift can be analyzed using models like the Kamlet-Taft linear solvation energy relationship, which dissects the solvent's effect into its hydrogen bond donating acidity (α), hydrogen bond accepting basicity (β), and dipolarity/polarizability (π*). scispace.com For this compound, one would predict a positive solvatochromism, with λmax shifting to longer wavelengths in more polar solvents like ethanol (B145695) or water compared to nonpolar solvents like hexane. youtube.com

Theoretical and Computational Chemistry Applications

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 5-Chloro-3-ethynylpyrazin-2-amine. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy. researchgate.net

Theoretical studies on related pyrazine (B50134) molecules using DFT with basis sets like B3LYP/6-31(d,p) have been used to determine optimized structures, total energies, and electronic states. researchgate.net For this compound, such calculations would reveal the influence of the chloro, ethynyl (B1212043), and amine substituents on the geometry and electron distribution of the pyrazine ring. The positions of the nitrogen atoms in the pyrazine ring, along with the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amino group, are expected to significantly impact the molecule's electronic properties. japsonline.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. For pyrazine itself, the HOMO-LUMO gap has been a subject of theoretical interest, and substitutions are known to modulate this value. researchgate.netresearchgate.net The calculated HOMO and LUMO distributions for this compound would show which parts of the molecule are most likely to act as electron donors and acceptors, respectively.

Furthermore, computational models can predict various electronic properties as detailed in the table below. These descriptors are vital for understanding the molecule's behavior in different chemical environments and for predicting its potential as a functional material. researchgate.net

| Calculated Electronic Property | Significance |

| Ionization Potential | The energy required to remove an electron, indicating its tendency to be oxidized. |

| Electron Affinity | The energy released when an electron is added, indicating its tendency to be reduced. |

| Chemical Potential | Related to the "escaping tendency" of electrons from a stable system. |

| Global Hardness | A measure of the resistance to change in electron distribution. |

| Global Softness | The reciprocal of global hardness, indicating the capacity to accept electrons. |

| Global Electrophilicity | An index that measures the propensity of a species to accept electrons. |

| Dipole Moment | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

This table is generated based on the types of properties calculated for similar molecules in the cited literature. researchgate.net

Prediction of Spectroscopic Properties and Optical Transitions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. nih.gov These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions responsible for the observed absorption bands.

For instance, TD-DFT calculations can simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. nih.govresearchgate.net The calculated maximum absorption wavelengths (λmax) can then be compared with experimental data. Studies on similar hydrazinopyrazine derivatives have shown that TD-DFT/B3LYP/6-311+G** calculations can reproduce experimental UV-Vis spectra with reasonable accuracy. nih.gov For this compound, the electronic transitions are expected to be of the π→π* and n→π* type, characteristic of aromatic and heteroaromatic compounds. researchgate.net

The substituents on the pyrazine ring will have a pronounced effect on the absorption spectrum. The interplay of the electron-donating amino group and the electron-withdrawing chloro and ethynyl groups can lead to a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of the absorption bands compared to the parent pyrazine molecule. Computational studies on other nitrogen heterocycles have demonstrated the ability to predict these shifts. nih.gov

Beyond UV-Vis spectra, computational chemistry can also predict vibrational spectra (infrared and Raman). By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular vibrations, such as C-H stretching, C≡C stretching of the ethynyl group, C-Cl stretching, and N-H bending of the amine group. nih.gov This aids in the structural confirmation of the synthesized compound.

Simulations of Molecular Packing and Self-Assembly Behaviors

The arrangement of molecules in the solid state is critical for determining the properties of organic materials. Computational simulations can provide valuable insights into the molecular packing and self-assembly behavior of this compound, which are governed by non-covalent interactions. researchgate.net

The presence of a chlorine atom suggests the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site. mdpi.com Simulations can explore the formation of halogen bonds between the chlorine atom of one molecule and the nitrogen atoms of the pyrazine ring or the amino group of a neighboring molecule. researchgate.net Such interactions can play a significant role in directing the crystal packing. mdpi.com

Furthermore, the pyrazine ring, with its π-system, can participate in π-π stacking interactions. researchgate.net The ethynyl group can form C-H···π interactions, and the amino group is a hydrogen bond donor, capable of forming N-H···N or N-H···Cl hydrogen bonds. Molecular dynamics or Monte Carlo simulations, often employing specialized force fields, can be used to model the aggregation of molecules and predict the most stable crystal packing arrangements. pku.edu.cn

Docking Studies and Ligand-Target Interaction Predictions for Biological Activities

Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein. nih.gov Given that many pyrazine derivatives exhibit kinase inhibitory activity, docking studies of this compound against various kinases are a logical step in assessing its therapeutic potential. tandfonline.com

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. japsonline.comjapsonline.com Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme. tandfonline.com Docking simulations can place this compound into the ATP-binding site of a selected kinase (e.g., PIM-1 kinase, which has been studied with other pyrazine derivatives) to predict its binding mode. japsonline.comjapsonline.com

The results of a docking study would reveal key interactions between the ligand and the amino acid residues of the protein's active site. For this compound, potential interactions could include:

Hydrogen bonds: The amino group and the pyrazine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, forming hydrogen bonds with residues like glutamic acid, aspartic acid, and lysine (B10760008) in the kinase active site. japsonline.comjapsonline.com

Hydrophobic interactions: The pyrazine ring can engage in hydrophobic interactions with nonpolar residues.

Halogen bonds: The chlorine atom may form halogen bonds with backbone carbonyl oxygens or other nucleophilic residues.

Applications and Translational Research Beyond Medicinal Chemistry

Pyrazine (B50134) Derivatives as Components in Organic Optoelectronic Materials

Pyrazine derivatives have emerged as promising materials in the field of organic optoelectronics due to their favorable electronic properties and structural versatility. rsc.org The electron-withdrawing nature of the pyrazine ring can enhance the performance and stability of organic electronic devices. rsc.org

Organic field-effect transistors (OFETs) are fundamental components of modern flexible and low-cost electronics. The performance of an OFET is largely dependent on the charge-carrying capabilities of the organic semiconductor used. Pyrazine-containing oligomers have been successfully employed as active materials in both p-type (hole-transporting) and n-type (electron-transporting) FETs. rsc.org

The introduction of a pyrazine ring into co-oligomers has been shown to enhance FET performance and air stability. rsc.org For instance, bithienyl derivatives incorporating a pyrazine unit have demonstrated p-type FET behavior, while trifluoromethylphenyl derivatives have exhibited n-type characteristics. rsc.org The electron-accepting property of the pyrazine ring helps to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is beneficial for both air stability in p-type devices and electron injection in n-type devices. rsc.org

Table 1: Performance of Pyrazine-Based Organic Field-Effect Transistors

| Pyrazine Derivative Type | FET Type | Mobility (cm²/Vs) | On/Off Ratio | Air Stability |

| Bithienyl-Pyrazine | p-type | > 0.01 | > 10^5 | Enhanced |

| Trifluoromethylphenyl-Pyrazine | n-type | ~ 0.02 | > 10^4 | Good |

This table presents representative data for different classes of pyrazine derivatives in OFETs and is not specific to 5-Chloro-3-ethynylpyrazin-2-amine.

The development of efficient and stable organic light-emitting diodes (OLEDs) is crucial for next-generation displays and solid-state lighting. Pyrazine derivatives have been investigated as potential materials for various layers within an OLED stack, including as emitters and electron-transporting materials. Their electron-deficient nature can facilitate electron injection and transport, leading to improved device efficiency and lifetime. While specific examples for this compound are not available, the broader family of pyrazine compounds has shown promise in this area.

Organic photovoltaic (OPV) cells offer a lightweight and flexible alternative to traditional silicon-based solar cells. The efficiency of OPVs is heavily reliant on the properties of the donor and acceptor materials within the active layer. The electron-accepting character of pyrazine derivatives makes them suitable candidates for use as acceptor materials or as part of the donor polymer backbone to tune the electronic properties. Research on pyrazine-based polymers has shown their potential in achieving high power conversion efficiencies in organic solar cells.

Sensors and Advanced Material Applications for Pyrazine Fluorophores

The inherent fluorescence of many pyrazine derivatives, which can be modulated by their local environment or interaction with specific analytes, makes them excellent candidates for the development of chemical sensors. rsc.orgresearchgate.net These pyrazine-based fluorophores can be designed to exhibit changes in their fluorescence intensity or wavelength upon binding to a target molecule or ion.

This "turn-on" or "turn-off" fluorescent response provides a sensitive and selective method for detection. For example, novel pyrazine-derived fluorescent sensors have been designed for the highly selective and sensitive detection of metal ions like Al³⁺. rsc.orgresearchgate.net The mechanism of sensing often involves phenomena such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). researchgate.netresearchgate.net